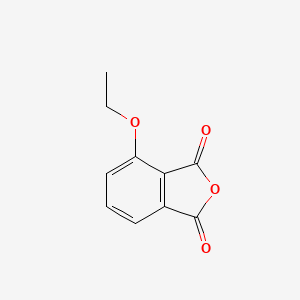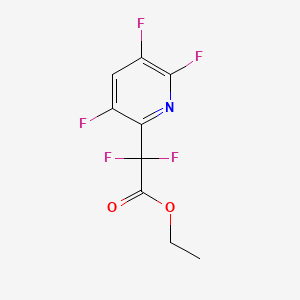
4-Ethoxyisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H8O4. It belongs to the class of isobenzofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethoxy group attached to the isobenzofuran-1,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxyisobenzofuran-1,3-dione can be synthesized through the oxidation of indane derivatives in subcritical water. The process involves the use of molecular oxygen and hydrogen peroxide as oxidants. The reaction is carried out in subcritical water, which acts as a solvent, reagent, and catalyst . This method is environmentally benign and does not require the use of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the oxidation of suitable precursors under controlled conditions. The use of subcritical water and molecular oxygen provides a scalable and eco-friendly route for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuran core.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted isobenzofuran derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
4-Ethoxyisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Ethoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of specific enzymes or pathways, contributing to its biological activity .
Similar Compounds:
Isobenzofuran-1,3-dione: Lacks the ethoxy group but shares the core structure.
4-Methoxyisobenzofuran-1,3-dione: Similar structure with a methoxy group instead of an ethoxy group.
4-Hydroxyisobenzofuran-1,3-dione: Contains a hydroxy group in place of the ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-ethoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-2-13-7-5-3-4-6-8(7)10(12)14-9(6)11/h3-5H,2H2,1H3 |
InChI Key |
UVWRSFKQYVUIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)


![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)


